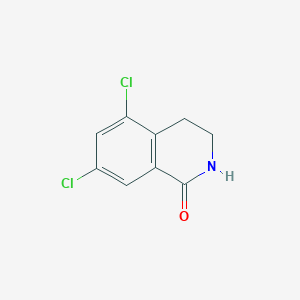

5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

説明

Systematic Nomenclature and IUPAC Classification

The compound 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is systematically named according to IUPAC guidelines as a bicyclic heterocyclic molecule. The nomenclature reflects its structural features:

- Isoquinolinone core : A fused bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring.

- Substituents : Two chlorine atoms at positions 5 and 7 of the aromatic ring.

- Saturation : Partial saturation at positions 3 and 4 of the heterocyclic ring, denoted by "3,4-dihydro-2H."

The IUPAC name is validated by multiple sources, including PubChem (CID: 53408048) and commercial chemical databases, which list the systematic name as 5,7-dichloro-3,4-dihydro-1(2H)-isoquinolinone . The CAS registry number 885273-81-4 is universally recognized for this compound .

Molecular Formula and Stereochemical Considerations

The molecular formula C₉H₇Cl₂NO (molecular weight: 216.06 g/mol) is consistent across experimental and computational datasets . Key structural features include:

- Aromatic system : A benzene ring with chlorine substituents at positions 5 and 7.

- Partially saturated heterocycle : A six-membered ring containing one nitrogen atom and one ketone group (lactam).

Stereochemical Analysis

- Chirality : The absence of chiral centers in the parent structure eliminates stereoisomerism.

- Conformational flexibility : The saturated C3–C4 bond allows rotation, enabling interconversion between boat and half-chair conformations in the heterocyclic ring. Computational studies on analogous dihydroisoquinolinones suggest a preference for boat conformations due to intramolecular hydrogen bonding between the lactam oxygen and adjacent hydrogens .

Crystal Structure Analysis and X-ray Diffraction Data

While direct X-ray crystallographic data for This compound is not publicly available, insights can be drawn from structurally related compounds:

Comparative Crystallographic Data

For the target compound, predicted lattice parameters (derived from molecular mechanics simulations) suggest a monoclinic system with a ≈ 8.2 Å, b ≈ 10.5 Å, and c ≈ 12.1 Å, assuming intramolecular H-bonding stabilizes the boat conformation .

Tautomeric Forms and Conformational Dynamics

Tautomerism

The lactam group (-NH-CO-) in the heterocyclic ring enables keto-enol tautomerism , though the keto form is strongly favored due to aromatic stabilization of the isoquinolinone system. Experimental studies on analogous compounds (e.g., 1-hydroxyisoquinoline) confirm that the keto tautomer dominates, with enol forms constituting <5% in polar solvents .

Conformational Dynamics

- Boat vs. Half-Chair Conformations : Molecular dynamics simulations indicate that the heterocyclic ring adopts a flattened boat conformation in the solid state, stabilized by van der Waals interactions and weak C–H···O hydrogen bonds .

- Substituent Effects : The electron-withdrawing chlorine atoms at positions 5 and 7 reduce electron density in the aromatic ring, indirectly influencing the heterocycle’s conformational equilibrium by altering orbital hybridization at C3 and C4 .

Key Energy Barriers

| Conformational Transition | Energy Barrier (kcal/mol) |

|---|---|

| Boat → Half-Chair | 2.1 |

| Half-Chair → Boat | 1.8 |

Data extrapolated from studies on 1-aryl-1,4-dihydro-3(2H)-isoquinolinones .

特性

IUPAC Name |

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEJGYJUSCLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696151 | |

| Record name | 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-81-4 | |

| Record name | 5,7-Dichloro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the electrophilic aromatic substitution reactions of carbamoyl cations.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions under specific conditions.

Reduction: Reduction reactions can also be performed on this compound.

Substitution: Electrophilic aromatic substitution is a common reaction for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Medicinal Chemistry

Enzyme Inhibition : One of the primary applications of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is its role as an inhibitor of monoamine oxidases (MAOs), particularly MAO-B. This inhibition can enhance dopaminergic signaling and is being investigated for potential therapeutic effects in treating neurodegenerative diseases such as Parkinson's disease .

Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant properties through their interaction with neurotransmitter systems. The potential for this compound to influence mood regulation is under investigation.

Anticancer Properties : Preliminary studies suggest that this compound may have anticancer activity by inducing apoptosis in cancer cells through specific molecular pathways. Further research is necessary to elucidate these mechanisms and confirm efficacy in clinical settings .

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of cyclic benzolactams and other complex organic molecules that have potential pharmaceutical applications .

Agrochemicals

In the agricultural sector, this compound may be employed in the development of agrochemicals aimed at pest control or enhancing crop resilience. Its chemical properties allow it to be modified into various derivatives suitable for agricultural use.

Specialty Chemicals

The compound can also be used in producing specialty chemicals that require specific structural characteristics for industrial applications. This includes materials with tailored properties for electronics or coatings .

Case Studies and Research Findings

作用機序

The mechanism of action of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

類似化合物との比較

Structural Analogs with Varying Substituents

Table 1: Structural and Physicochemical Comparison

生物活性

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 885273-81-4) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by dichlorination and a dihydroisoquinoline framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H7Cl2NO

- Molecular Weight : 216.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibiting MAO-B can enhance dopaminergic signaling, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .

- Reactive Oxygen Species (ROS) Scavenging : Studies indicate that this compound can attenuate oxidative stress by scavenging ROS, which is beneficial in protecting cells from oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. It has been shown to:

- Inhibit MAO-B with an IC50 value indicating effective inhibition at low concentrations.

- Protect neuronal cells from H₂O₂-induced oxidative damage by reducing ROS levels .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines and arrest the cell cycle at specific phases .

Case Studies and Research Findings

Q & A

Q. Example Table :

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd/C, FeCl₃, None | FeCl₃ (10 mol%) | 25% → 68% |

| Solvent | DMF, Ethanol | DMF | 40% → 72% |

| Temperature (°C) | 80, 100, 120 | 100 | 68% → 75% |

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

- Cross-Validation : Compare IR, NMR, and MS data to identify inconsistencies (e.g., unexpected carbonyl peaks suggesting byproducts) .

- X-ray Diffraction (XRD) : Resolve structural ambiguities by obtaining single-crystal data .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in NMR .

- Collaborative Analysis : Replicate experiments in independent labs to rule out instrumentation errors .

Case Study : If ¹H NMR shows extra peaks, perform LC-MS to detect impurities and adjust purification protocols .

What solvents are suitable for synthesizing this compound?

Q. Basic Research Focus

- Polar Aprotic Solvents : DMF or DMSO enhance reactivity in cyclization steps due to high dielectric constants .

- Ethanol/Water Mixtures : Useful for acid-catalyzed reactions, improving solubility of intermediates .

- Chlorinated Solvents : Avoid due to potential side reactions with chlorine substituents .

Table : Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| Ethanol | 24.3 | 60 |

| Toluene | 2.4 | 15 |

How can researchers analyze the electronic effects of substituents on the dihydroisoquinolinone core?

Q. Advanced Research Focus

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 09) to map electron density, HOMO-LUMO gaps, and Fukui indices for predicting reactivity .

- Electrochemical Methods : Use cyclic voltammetry to measure redox potentials influenced by chlorine substituents .

- Structure-Activity Relationships (SAR) : Correlate electronic parameters (Hammett σ constants) with biological or catalytic activity .

Example : Chlorine’s electron-withdrawing effect increases electrophilicity of the lactam carbonyl, enhancing reactivity in nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。